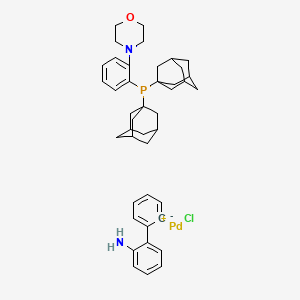
MorDalphos Pd G2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MorDalphos Pd G2 is synthesized through a series of reactions involving the coordination of palladium with phosphine ligands. The synthetic route typically involves the reaction of palladium chloride with the ligand Chloro(2-(di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)] under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the catalyst’s effectiveness in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
MorDalphos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, organometallic reagents, and bases. Typical reaction conditions involve the use of organic solvents such as tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Wissenschaftliche Forschungsanwendungen
MorDalphos Pd G2 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of MorDalphos Pd G2 involves the formation of a palladium complex with the phosphine ligand. This complex facilitates the oxidative addition of aryl halides, followed by transmetalation with organometallic reagents and reductive elimination to form the desired cross-coupled product. The molecular targets and pathways involved include the activation of C-H, C-C, and C-N bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- MorDalphos Pd G3
- MorDalphos Pd G4
- RuPhos Pd G2
- sSPhos Pd G2
- XantPhos-Pd-G2
- CyJohnPhos Pd G2
- DavePhos Pd G2
- PCy3 Pd G2
- SPhos Pd G2
Uniqueness
MorDalphos Pd G2 is unique due to its high stability, efficiency, and versatility in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with various functional groups make it a valuable catalyst in organic synthesis .
Eigenschaften
Molekularformel |
C42H52ClN2OPPd |
|---|---|
Molekulargewicht |
773.7 g/mol |
IUPAC-Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chloropalladium(1+);2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.ClH.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
XGHLNKWZWRCGRA-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)


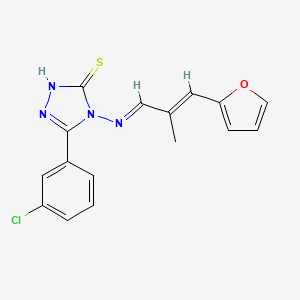

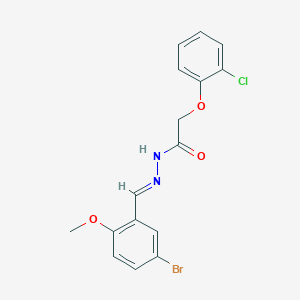
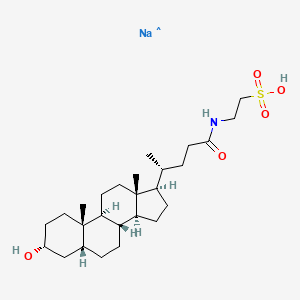
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
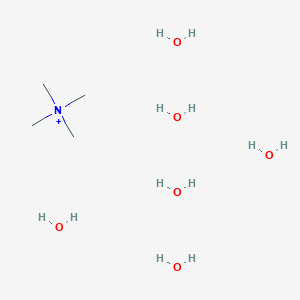
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)



